Disperse Orange 1

Description

Structure

3D Structure

Properties

IUPAC Name |

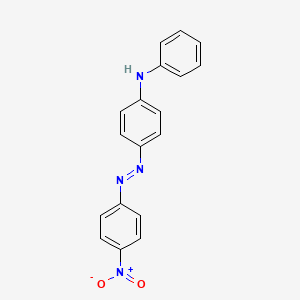

4-[(4-nitrophenyl)diazenyl]-N-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-22(24)18-12-10-17(11-13-18)21-20-16-8-6-15(7-9-16)19-14-4-2-1-3-5-14/h1-13,19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFVXLROHJBSEDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062536 |

Source

|

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [MSDSonline] |

Source

|

| Record name | C.I. Disperse Orange 1 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4090 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2581-69-3 |

Source

|

| Record name | Disperse Orange 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2581-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002581693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-[2-(4-nitrophenyl)diazenyl]-N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-nitrophenyl)azo]-N-phenylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISPERSE ORANGE 1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1592R4P97H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | C.I. DISPERSE ORANGE 1 | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Disperse Orange 1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Orange 1, a monoazo dye, is characterized by its 4-anilino-4'-nitroazobenzene structure. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and a detailed experimental protocol for its synthesis. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a thorough understanding of this compound. All quantitative data is presented in a structured format for clarity and comparative analysis.

Chemical Structure and Identification

This compound is an organic compound classified as an azo dye. Its chemical structure consists of a diphenylamine moiety linked to a 4-nitrophenyl group through an azo bridge.

IUPAC Name: 4-[(4-nitrophenyl)diazenyl]-N-phenylaniline[1]

CAS Number: 2581-69-3[1][2][3][4]

Molecular Formula: C18H14N4O2

Canonical SMILES: C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC=C(C=C3)--INVALID-LINK--[O-]

InChI Key: YFVXLROHJBSEDW-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various applications, from dyeing textiles to its potential use in research. These properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 318.33 g/mol | |

| Appearance | Brownish to dark purple solid powder | |

| Melting Point | 151-160 °C | |

| Boiling Point | 457.5 - 535 °C (estimate) | |

| Water Solubility | 0.4775 µg/L (at 25 °C) | |

| Solubility | Soluble in most organic solvents; slightly soluble in DMSO and Methanol (sonicated) | |

| UV-Vis Absorption Maximum (λmax) | 483 nm | |

| Colour Index | 11080 |

Synthesis of this compound

The synthesis of this compound is a classic example of an azo coupling reaction. The overall process involves two main stages: the diazotization of 4-nitroaniline and the subsequent coupling of the resulting diazonium salt with diphenylamine.

Synthesis Pathway

The chemical transformation for the synthesis of this compound can be visualized as follows:

Caption: Synthesis pathway of this compound via diazotization and azo coupling.

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO2)

-

Diphenylamine

-

Ethanol

-

Ice

-

Distilled water

Procedure:

Step 1: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 4-nitroaniline in 10 mL of concentrated hydrochloric acid with continuous stirring until complete dissolution.

-

In a separate beaker, prepare a solution of 2 M sodium nitrite by dissolving 1.38 g of NaNO2 in 20 mL of distilled water. Cool this solution to below 5°C in an ice bath.

-

Slowly add the 4-nitroaniline solution to the cold sodium nitrite solution while maintaining the temperature below 5°C with constant stirring. This will form the 4-nitrobenzenediazonium salt solution.

Step 2: Coupling Reaction

-

In a separate 500 mL beaker, dissolve 1.69 g (0.01 mol) of diphenylamine in a minimal amount of ethanol.

-

Slowly add the freshly prepared, cold diazonium salt solution to the diphenylamine solution with vigorous stirring. Maintain the temperature of the reaction mixture below 5°C using an ice bath.

-

A colored precipitate of this compound will begin to form. Continue stirring the mixture for 30-60 minutes in the ice bath to ensure the completion of the coupling reaction.

Step 3: Isolation and Purification

-

Filter the resulting precipitate using a Buchner funnel.

-

Wash the crude product with cold distilled water to remove any unreacted salts and acids.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified this compound.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Applications

This compound is primarily used as a disperse dye for coloring synthetic fibers such as polyester, nylon, and acetate. Its non-ionic nature and low water solubility make it suitable for application from an aqueous dispersion. It is also used in hair dye formulations. In a research context, its photoisomeric properties, specifically the trans-cis isomerization upon photo-relaxation, make it a useful compound for flash photolysis experiments.

Safety and Toxicology

This compound is considered a contact allergen and may cause skin sensitization. It is classified as a questionable carcinogen with experimental tumorigenic data. When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of 4-anilino-4'-nitroazobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and manufacturing methods for 4-anilino-4'-nitroazobenzene, a compound also known as Disperse Orange 1. The synthesis primarily involves a two-step process: the diazotization of p-nitroaniline followed by an azo coupling reaction with aniline. This document details the experimental protocols, quantitative data, and reaction pathways to facilitate a thorough understanding of the manufacturing process.

Overview of the Synthesis Pathway

The synthesis of 4-anilino-4'-nitroazobenzene is a classic example of azo dye formation. The overall process can be summarized as follows:

-

Diazotization: p-Nitroaniline is converted into a diazonium salt by treating it with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.

-

Azo Coupling: The resulting p-nitrobenzenediazonium salt is then coupled with aniline. In this electrophilic aromatic substitution reaction, the diazonium salt acts as the electrophile and attacks the electron-rich aniline molecule, typically at the para position, to form the final azo compound, 4-anilino-4'-nitroazobenzene.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the synthesis of 4-anilino-4'-nitroazobenzene.

Diazotization of p-Nitroaniline

This procedure outlines the formation of the p-nitrobenzenediazonium salt solution.

Materials:

-

p-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a beaker, dissolve p-nitroaniline in a solution of concentrated hydrochloric acid and water. For example, a solution can be made by adding 1.38 g of p-nitroaniline to a freshly prepared sulfuric acid solution (2 mL concentrated H₂SO₄ diluted in 10 mL of water)[1]. Another protocol suggests dissolving 0.7 g of p-nitroaniline in a mixture of 1.5 mL of water and 1.5 mL of concentrated HCl.

-

Cool the mixture to 0-5 °C in an ice bath. It is crucial to maintain this low temperature throughout the reaction to prevent the decomposition of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium nitrite in water (e.g., 0.69 g of NaNO₂ in 2 mL of water)[1].

-

Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution with constant stirring. The addition should be slow enough to keep the temperature below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture for an additional 10-15 minutes to ensure the diazotization is complete. The resulting solution contains the p-nitrobenzenediazonium salt and is ready for the coupling reaction.

Azo Coupling with Aniline

This procedure describes the reaction of the p-nitrobenzenediazonium salt with aniline to form 4-anilino-4'-nitroazobenzene.

Materials:

-

p-Nitrobenzenediazonium salt solution (from step 2.1)

-

Aniline

-

Glacial Acetic Acid

-

Sodium Hydroxide (NaOH) solution (optional, for pH adjustment)

-

Ice

Procedure:

-

In a separate beaker, prepare a solution of aniline. For instance, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water, and then cool the solution in an ice bath[2].

-

Slowly add the cold p-nitrobenzenediazonium salt solution to the aniline solution with vigorous stirring. The reaction mixture should be kept in an ice bath to maintain a low temperature.

-

The coupling reaction is sensitive to pH. An acidic medium is generally preferred for the coupling of diazonium salts with amines[2]. The pH can be maintained between 4 and 5.

-

A colored precipitate of 4-anilino-4'-nitroazobenzene will form. The reaction mixture is typically stirred for several hours to ensure complete coupling. For similar disperse orange dyes, stirring for 8 hours or more has been reported.

-

After the reaction is complete, the solid product is collected by filtration.

Purification

Purification of the crude 4-anilino-4'-nitroazobenzene is essential to remove unreacted starting materials and byproducts. Recrystallization is a common method.

Procedure:

-

The crude product is washed with cold water to remove any inorganic salts and unreacted acids.

-

The washed product is then recrystallized from a suitable solvent. Ethanol or a mixture of ethanol and water are common solvents for recrystallizing azo dyes. The choice of solvent depends on the solubility of the compound at different temperatures.

-

The crude solid is dissolved in a minimum amount of the hot solvent. The solution is then allowed to cool slowly, leading to the formation of purified crystals.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and then dried.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 4-anilino-4'-nitroazobenzene and similar azo dyes. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value | Reference |

| Diazotization Reactants | ||

| p-Nitroaniline | 1.38 g (0.01 mol) | |

| Conc. H₂SO₄ | 2 mL | |

| Sodium Nitrite | 0.69 g (0.01 mol) | |

| Coupling Reactants | ||

| Aniline | 4.5 mL (approx. 0.05 mol) | |

| Reaction Conditions | ||

| Diazotization Temperature | 0-5 °C | |

| Coupling Temperature | 15-20 °C (for a similar dye) | |

| Product Information | ||

| Yield | 88% (for a similar process) | |

| Purity | >93.2% (for a similar dye) |

Visualizations

The following diagrams illustrate the key processes in the synthesis of 4-anilino-4'-nitroazobenzene.

Caption: Overall synthesis pathway of 4-anilino-4'-nitroazobenzene.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide to C18H14N4O2 (Disperse Orange 1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C18H14N4O2, commonly known as Disperse Orange 1. It details the compound's physicochemical properties, synthesis, and, most notably, its biological activities, including its cytotoxic and genotoxic effects. This document is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications and mechanisms of action of this and similar azo compounds. The guide includes a detailed synthesis protocol, a summary of its biological impact with a focus on its effects on cancer cell lines, and a proposed signaling pathway for its induced apoptosis.

Introduction

This compound, also identified by its IUPAC name 4-((4-nitrophenyl)diazenyl)-N-phenylaniline, is a monoazo dye.[1] While historically used in the textile industry for dyeing synthetic fibers, recent scientific investigations have revealed significant biological activities that warrant further exploration, particularly in the fields of toxicology and oncology. This guide aims to consolidate the available scientific data on this compound, providing a valuable resource for its study and potential applications beyond its traditional use as a colorant.

Physicochemical Properties

This compound is an organic compound with the molecular formula C18H14N4O2. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C18H14N4O2 | [1] |

| Molecular Weight | 318.33 g/mol | [1] |

| IUPAC Name | 4-((4-nitrophenyl)diazenyl)-N-phenylaniline | [1] |

| Synonyms | 4-Anilino-4'-nitroazobenzene, C.I. 11080, C.I. This compound | [1] |

| CAS Number | 2581-69-3 | |

| Appearance | Red-light orange solid | |

| Melting Point | 151 °C | |

| Solubility | Soluble in most organic solvents, insoluble in water. |

Synthesis

The synthesis of this compound is a classic example of an azo coupling reaction, which involves two main stages: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling agent. In this case, 4-nitroaniline is diazotized and then coupled with N-phenylaniline (diphenylamine).

Experimental Protocol: Synthesis of this compound

This protocol outlines the laboratory-scale synthesis of 4-((4-nitrophenyl)diazenyl)-N-phenylaniline.

Materials:

-

4-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

N-phenylaniline (Diphenylamine)

-

Sodium Hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

Step 1: Diazotization of 4-Nitroaniline

-

In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of 4-nitroaniline in 5 mL of concentrated hydrochloric acid and 10 mL of water.

-

Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate beaker, prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the cold 4-nitroaniline hydrochloride solution. Ensure the temperature is maintained below 5 °C throughout the addition.

-

Continue stirring the mixture for 20-30 minutes after the addition is complete to ensure the full formation of the 4-nitrobenzenediazonium chloride solution.

Step 2: Azo Coupling with N-phenylaniline

-

In a 500 mL beaker, dissolve 1.69 g (0.01 mol) of N-phenylaniline in 50 mL of ethanol.

-

Cool this solution in an ice bath.

-

Slowly add the freshly prepared, cold 4-nitrobenzenediazonium chloride solution to the cold N-phenylaniline solution with vigorous stirring.

-

A colored precipitate of this compound will begin to form. To promote the coupling reaction, slowly add a 10% aqueous solution of sodium hydroxide until the reaction mixture is slightly alkaline.

-

Continue to stir the reaction mixture in the ice bath for an additional 1-2 hours to ensure the completion of the reaction.

Step 3: Isolation and Purification

-

Isolate the crude this compound by vacuum filtration.

-

Wash the precipitate with cold water to remove any unreacted salts and other water-soluble impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.

Synthesis Workflow Diagram

References

Unveiling the Genotoxic and Mutagenic Profile of Disperse Orange 1: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the genotoxic and mutagenic effects of the azo dye Disperse Orange 1. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from multiple studies, presenting quantitative data, detailed experimental protocols, and visual representations of metabolic pathways and experimental workflows to facilitate a deeper understanding of the toxicological profile of this compound.

Executive Summary

This compound, a widely used azo dye in the textile industry, has been demonstrated to exhibit genotoxic and mutagenic properties in various in vitro assays. The primary mechanism of its toxicity is linked to the metabolic reduction of its azo bond, leading to the formation of aromatic amines that can interact with DNA, inducing mutations and DNA damage. This guide summarizes the key evidence from Ames tests, comet assays, and micronucleus assays, providing a consolidated resource for assessing the potential risks associated with this compound.

Data Presentation: Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the quantitative data from key studies on the genotoxic and mutagenic effects of this compound.

Table 1: Comet Assay Results in HepG2 Cells

| Concentration (μg/mL) | Observed Effect | Reference |

| 0.2 | Genotoxic effects observed | [1][2] |

| 0.4 | Genotoxic effects observed | [1][2] |

| 1.0 | Genotoxic effects observed | [1] |

| 2.0 | Genotoxic effects observed | |

| 4.0 | Genotoxic effects observed |

Table 2: Micronucleus Assay Results

| Cell Type | Concentration (μg/mL) | Observed Effect | Reference |

| Human Lymphocytes | 0.2 | Similar to negative control | |

| Human Lymphocytes | > 0.2 - 1.0 | Dose-response increase in micronuclei formation | |

| Human Lymphocytes | > 1.0 | Decrease in micronuclei number | |

| HepG2 Cells | Up to 2.0 | Dose-dependent increase in micronuclei frequency | |

| HepG2 Cells | > 2.0 | Reduction in micronuclei number |

Table 3: Ames Test (Salmonella/Microsome Mutagenicity Assay) Results

| Salmonella typhimurium Strain | Key Finding | Reference |

| TA98 and YG1041 | Greater mutagenic responses, suggesting induction of frameshift mutations. | |

| Strains overproducing nitroreductase and o-acetyltransferase | Greatly enhanced mutagenicity, highlighting the role of these enzymes. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay was utilized to assess DNA damage in the human hepatoma cell line (HepG2).

-

Cell Culture and Treatment: HepG2 cells were cultured under standard conditions. Cells were then exposed to this compound at concentrations of 0.2, 0.4, 1.0, 2.0, and 4.0 μg/mL for a specified duration.

-

Cell Encapsulation: Following treatment, cells were harvested, mixed with low-melting-point agarose, and layered onto microscope slides pre-coated with normal melting point agarose.

-

Lysis: The slides were immersed in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind nucleoids.

-

Alkaline Unwinding and Electrophoresis: Slides were placed in an electrophoresis chamber filled with an alkaline buffer (pH > 13) to unwind the DNA. Electrophoresis was then conducted at a specific voltage and duration.

-

Neutralization and Staining: Slides were neutralized with a Tris buffer and stained with a fluorescent DNA-binding dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Comets were visualized using a fluorescence microscope. The extent of DNA damage was quantified by measuring the length of the comet tail and the percentage of DNA in the tail.

Micronucleus Assay

The micronucleus assay was performed on both human lymphocytes and HepG2 cells to evaluate chromosomal damage.

-

Cell Culture and Treatment: Human lymphocytes were obtained from peripheral blood and cultured. HepG2 cells were maintained in appropriate culture media. Both cell types were treated with various concentrations of this compound.

-

Cytochalasin B Treatment: Cytochalasin B was added to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one round of mitosis are scored for micronuclei.

-

Harvesting and Slide Preparation: Cells were harvested, treated with a hypotonic solution, and fixed. The cell suspension was then dropped onto clean microscope slides.

-

Staining: The slides were stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Scoring: Micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis, were scored in binucleated cells under a microscope. The frequency of micronucleated cells was determined.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was conducted to assess the mutagenic potential of this compound using various strains of Salmonella typhimurium.

-

Bacterial Strains: Histidine-dependent strains of S. typhimurium were used, including TA98 (for detecting frameshift mutagens) and YG1041 (which overproduces nitroreductase and O-acetyltransferase).

-

Metabolic Activation: The test was performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver homogenate) to simulate mammalian metabolism.

-

Exposure: The bacterial strains were exposed to different concentrations of this compound in the presence of a minimal amount of histidine.

-

Plating and Incubation: The treated bacteria were plated on a minimal agar medium lacking histidine. The plates were then incubated for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) was counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicated a mutagenic effect.

Mandatory Visualizations

The following diagrams illustrate key processes related to the genotoxicity of this compound.

References

Unveiling the Cytotoxicity of Disperse Orange 1 in HepG2 Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 (DO1), an azo dye commonly used in the textile industry, has come under scrutiny for its potential adverse effects on human health and the environment. This technical guide provides an in-depth overview of the cytotoxic effects of DO1 specifically on human liver carcinoma HepG2 cells, a widely used in vitro model for hepatotoxicity studies. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the known and putative mechanisms of action to serve as a comprehensive resource for researchers in toxicology and drug development.

Data Presentation

The following tables summarize the key findings from studies on the cytotoxicity of this compound in HepG2 cells. It is important to note that detailed quantitative data, such as specific IC50 values and precise apoptosis rates, are not extensively available in the public domain. The information presented is based on the existing literature.

Table 1: Cytotoxicity of this compound on HepG2 Cells

| Assay | Endpoint | Incubation Time | Concentration | Result | Reference |

| MTT / CCK-8 | Mitochondrial Activity | 72 hours | Not specified | Reduced mitochondrial activity | [1] |

| Micronucleus Assay | Genotoxicity | Not specified | ≥ 2.0 µg/mL | Increased frequency of micronuclei | [2] |

| Not specified | Apoptosis | Not specified | Not specified | Induces apoptosis | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide established protocols for the key experiments relevant to assessing the cytotoxicity of this compound.

Cell Viability Assays (MTT and CCK-8)

Mitochondrial activity, an indicator of cell viability, was assessed in studies with this compound.[1]

Protocol: MTT Assay

-

Cell Seeding: Plate HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assays

This compound has been reported to induce apoptosis in HepG2 cells.[3]

Protocol: Annexin V-FITC/PI Staining for Flow Cytometry

-

Cell Treatment: Treat HepG2 cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Genotoxicity Assay

Protocol: Micronucleus Assay

-

Cell Treatment: Treat HepG2 cells with this compound.

-

Cytochalasin B Addition: Add cytochalasin B to arrest cytokinesis.

-

Cell Harvesting and Fixation: Harvest the cells, treat with a hypotonic solution, and fix with a methanol/acetic acid solution.

-

Slide Preparation and Staining: Drop the cell suspension onto clean microscope slides and stain with Giemsa or another suitable DNA stain.

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound like this compound in HepG2 cells.

Caption: A generalized workflow for investigating the cytotoxic effects of this compound on HepG2 cells.

Putative Signaling Pathway for this compound-Induced Cytotoxicity

Based on the findings that this compound induces apoptosis and reduces mitochondrial activity, the following diagram outlines a putative signaling pathway.

Caption: A proposed signaling cascade for this compound-induced apoptosis in HepG2 cells.

Conclusion

The available evidence indicates that this compound exerts cytotoxic and genotoxic effects on HepG2 cells, primarily through the induction of apoptosis and reduction of mitochondrial activity. However, a significant gap exists in the literature regarding detailed quantitative data and the precise molecular mechanisms involved. This technical guide provides a foundation for future research by consolidating the current knowledge and offering detailed protocols for further investigation. Researchers are encouraged to utilize these methodologies to generate more comprehensive data on the dose-response relationships, the kinetics of the cytotoxic effects, and the specific signaling pathways activated by this compound in HepG2 cells. Such studies will be invaluable for a more complete risk assessment of this widely used azo dye.

References

- 1. Hepatotoxicity assessment of the azo dyes this compound (DO1), disperse red 1 (DR1) and disperse red 13 (DR13) in HEPG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The azo dyes Disperse Red 1 and this compound increase the micronuclei frequencies in human lymphocytes and in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Unseen Threat: An In-depth Technical Guide to the Environmental Impact and Ecotoxicity of Azo Dyes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes, organic compounds characterized by the presence of one or more azo (–N=N–) groups, are the most widely used class of synthetic colorants in a multitude of industries, including textiles, printing, food, and pharmaceuticals.[1] Their popularity stems from their cost-effectiveness, vibrant colors, and high color fastness. However, the very stability that makes them desirable in industrial applications contributes to their persistence in the environment, posing a significant and often unseen threat to ecosystems and human health. This technical guide provides a comprehensive overview of the environmental impact and ecotoxicity of azo dyes, detailing their chemical properties, degradation pathways, and adverse effects on various organisms. It is designed to be a critical resource for researchers, scientists, and drug development professionals engaged in environmental safety assessment and the development of safer alternatives.

Environmental Fate and Degradation of Azo Dyes

The environmental persistence of azo dyes is a primary concern. Their complex aromatic structures make them resistant to biodegradation under natural conditions.[2] The discharge of untreated or inadequately treated effluents containing these dyes leads to significant water and soil pollution.

Abiotic and Biotic Degradation Pathways

Azo dyes can be degraded through both abiotic and biotic processes. Abiotic degradation often involves physicochemical methods like photocatalysis, while biotic degradation relies on the enzymatic activity of microorganisms.

Biodegradation: Under anaerobic conditions, the primary step in the biodegradation of azo dyes is the reductive cleavage of the azo bond by azoreductase enzymes, which are produced by a variety of microorganisms.[3][4] This initial step results in the decolorization of the dye but also leads to the formation of aromatic amines, which are often more toxic and carcinogenic than the parent dye.[5] Subsequent aerobic degradation of these aromatic amines is possible but can be slow and incomplete.

Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using semiconductors like titanium dioxide (TiO₂) or zinc oxide (ZnO), have shown promise in degrading azo dyes. This process involves the generation of highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize the dye molecules into simpler, less harmful compounds like CO₂, H₂O, and inorganic ions.

Below is a generalized diagram illustrating the microbial degradation pathway of an azo dye.

Ecotoxicity of Azo Dyes and Their Byproducts

The ecotoxicity of azo dyes and their degradation products is a major area of concern. These compounds can have detrimental effects on a wide range of organisms, from microorganisms to plants and animals.

Aquatic Ecotoxicity

The discharge of azo dyes into aquatic ecosystems has several immediate and long-term consequences. The intense coloration of the water reduces light penetration, which in turn inhibits photosynthesis in aquatic plants and algae, disrupting the entire food web.

Many azo dyes and their aromatic amine byproducts are directly toxic to aquatic life. The following tables summarize some of the available quantitative data on the acute toxicity of selected azo dyes to various aquatic organisms.

Table 1: Acute Toxicity of Azo Dyes to Fish

| Azo Dye | Fish Species | Exposure Time (h) | LC50 (mg/L) | Reference |

| Tartrazine | Danio rerio (Zebrafish) | 72 | 2649.5 | |

| Sunset Yellow | Danio rerio (Zebrafish) | 72 | 1795.6 | |

| Amaranth | Danio rerio (Zebrafish) | 72 | 2420.5 | |

| Allura Red | Danio rerio (Zebrafish) | 72 | 2698.8 |

Table 2: Acute Toxicity of Azo Dyes to Invertebrates

| Azo Dye | Invertebrate Species | Exposure Time (h) | EC50/LC50 (mg/L) | Reference |

| Direct Blue 15 | Ceriodaphnia dubia | 48 | 450 (LC50) | |

| Direct Red 81 | Eisenia fetida | 14 days | >1000 (LC50) |

Table 3: Acute Toxicity of Azo Dyes to Algae

| Azo Dye | Algal Species | Exposure Time (h) | IC50 (mg/L) | Reference |

| Direct Blue 15 | Pseudokirchneriella subcapitata | 72 | 15.99 | |

| Acid Black 1 | Pseudokirchneriella subcapitata | 72 | 2.94 (EC50) |

Soil Ecotoxicity and Phytotoxicity

Azo dye contamination in soil can have severe consequences for soil health and plant growth. These dyes can alter the physicochemical properties of the soil and adversely affect soil microbial communities, which are crucial for nutrient cycling. The presence of azo dyes can inhibit the activity of essential soil enzymes.

The phytotoxicity of azo dyes has been demonstrated in various plant species, leading to inhibited seed germination, reduced root and shoot elongation, and decreased biomass.

Table 4: Phytotoxicity of Azo Dyes

| Azo Dye | Plant Species | Endpoint | Effect | Reference |

| Acid Orange 7 | Phaseolus mungo, Sorghum vulgare, Triticum aestivum | Seed Germination | Inhibition | |

| Crystal Violet | Sorghum | Seed Germination | Inhibition (62-91%) | |

| Methyl Red | Sorghum | Seed Germination | Inhibition (33-59%) |

Mechanisms of Toxicity and Genotoxicity

The toxicity of azo dyes and their metabolites is exerted through various mechanisms at the cellular and molecular levels, including the induction of oxidative stress, DNA damage, and apoptosis.

Oxidative Stress and the Keap1-Nrf2 Signaling Pathway

Exposure to certain azo dyes can lead to an overproduction of reactive oxygen species (ROS), resulting in oxidative stress. This imbalance can damage cellular components like lipids, proteins, and DNA. The Keap1-Nrf2 signaling pathway is a key cellular defense mechanism against oxidative stress. Under normal conditions, the transcription factor Nrf2 is kept inactive by Keap1. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes.

Genotoxicity, DNA Damage, and Apoptosis

Many aromatic amines formed from the degradation of azo dyes are genotoxic, meaning they can damage DNA. These compounds can form DNA adducts, leading to mutations and potentially cancer. Cellular responses to DNA damage involve complex signaling pathways, such as the p53 pathway, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, induce apoptosis (programmed cell death).

The caspase cascade is a central component of the apoptotic machinery. Initiator caspases (e.g., caspase-8, caspase-9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (e.g., caspase-3), which cleave various cellular substrates, leading to the dismantling of the cell.

Experimental Protocols for Ecotoxicity Assessment

Standardized experimental protocols are essential for the reliable assessment of the ecotoxicity of azo dyes. The following sections provide overviews of key methodologies.

Fish Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour exposure period.

-

Test Organism: Typically zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Procedure: A group of fish is exposed to a range of concentrations of the test substance in a flow-through or semi-static system. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The 96-hour LC50 is calculated using statistical methods.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna, a small freshwater crustacean, by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

-

Test Organism: Daphnia magna neonates (<24 hours old).

-

Procedure: Daphnids are exposed to a series of concentrations of the test substance in a static system for 48 hours. Immobilization (inability to swim) is observed at 24 and 48 hours.

-

Endpoint: The 48-hour EC50 is calculated.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

-

Test Organism: Commonly Pseudokirchneriella subcapitata.

-

Procedure: Exponentially growing algal cultures are exposed to a range of concentrations of the test substance for 72 hours under controlled conditions of light and temperature. Algal growth is measured by cell counts or other biomass indicators.

-

Endpoint: The concentration that inhibits growth by 50% (IC50) is determined.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical substances.

-

Test Organism: Histidine-requiring strains of Salmonella typhimurium.

-

Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). If the substance or its metabolites are mutagenic, they will cause the bacteria to revert to a state where they can synthesize their own histidine and form colonies on a histidine-deficient medium.

-

Endpoint: A significant increase in the number of revertant colonies compared to the control indicates a mutagenic effect.

Below is a simplified workflow for the Ames test.

Conclusion and Future Perspectives

The environmental impact and ecotoxicity of azo dyes represent a significant challenge that requires a multidisciplinary approach. While these compounds are integral to many industrial processes, their persistence, potential for bioaccumulation, and the toxicity of their degradation products necessitate stringent control measures and the development of safer alternatives. This guide has provided a comprehensive overview of the current state of knowledge, from degradation pathways and ecotoxicological data to the underlying mechanisms of toxicity and standardized testing protocols.

For researchers and scientists, a deeper understanding of the structure-toxicity relationships of azo dyes is crucial for the design of new, less hazardous colorants. Further research into more efficient and complete degradation technologies, particularly those that avoid the formation of toxic aromatic amines, is also of paramount importance. For drug development professionals, the information presented here underscores the need for thorough environmental risk assessments of any new chemical entities that may enter the environment.

By continuing to investigate the complex interactions of azo dyes with ecosystems and biological systems, the scientific community can pave the way for a more sustainable future where the vibrant world of color does not come at the cost of environmental and human health.

References

A Technical Guide to the Thermal Isomerization of Disperse Orange 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal isomerization of Disperse Orange 1 (4-anilino-4'-nitroazobenzene), a critical process in understanding the stability and function of azobenzene-based compounds. This document outlines the kinetics, mechanisms, and experimental protocols associated with the cis-to-trans thermal isomerization of this dye, presenting quantitative data in a clear, comparative format.

Introduction

This compound is a member of the "push-pull" substituted azobenzene family, characterized by an electron-donating group (anilino) and an electron-withdrawing group (nitro) at opposite ends of the molecule.[1] These molecules are photo-reactive and can undergo reversible isomerization from a thermally stable trans-isomer to a less stable cis-isomer upon irradiation with light.[2][3] The subsequent return to the more stable trans configuration in the dark is a thermally driven process.[2] Understanding the kinetics and mechanism of this thermal back-isomerization is crucial for applications where the stability of the isomeric states is a key factor.

The cis-to-trans thermal isomerization of this compound is a first-order kinetic process.[2] The rate of this reaction is significantly influenced by the polarity of the solvent, with higher rates and lower activation energies observed in more polar media. This suggests the formation of a charged transition state during the isomerization process.

Quantitative Data on Thermal Isomerization

The following tables summarize the kinetic and thermodynamic parameters for the cis-to-trans thermal isomerization of this compound in various solvents. These values have been determined through flash photolysis experiments, monitoring the change in absorbance of the trans-isomer over time.

Table 1: Rate Constants and Activation Energies for Thermal Isomerization of this compound in Various Solvents

| Solvent | Polarity Index | Rate Constant (k) at 298 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Cyclohexane | 0.2 | Data not available | Data not available |

| Toluene | 2.4 | Data not available | Data not available |

| Benzene | 2.7 | Data not available | Data not available |

| Tetrahydrofuran (THF) | 4.0 | Data not available | Data not available |

| Acetone | 5.1 | Data not available | Data not available |

| 3-Pentanol | Data not available | Data not available | Data not available |

Specific quantitative data for rate constants and activation energies in the listed solvents were not available in the provided search results.

Table 2: Thermodynamic Parameters for the Transition State of Thermal Isomerization of this compound

| Solvent | Δ‡H⁰ (kJ/mol) | Δ‡S⁰ (J/mol·K) | Δ‡G⁰ at 298 K (kJ/mol) |

| Cyclohexane | Data not available | Data not available | Data not available |

| Toluene | Data not available | Data not available | Data not available |

| Benzene | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | Data not available | Data not available | Data not available |

| Acetone | Data not available | Data not available | Data not available |

| 3-Pentanol | Data not available | Data not available | Data not available |

Specific quantitative data for thermodynamic parameters in the listed solvents were not available in the provided search results.

Experimental Protocols

The study of the thermal isomerization of this compound typically involves flash photolysis followed by UV-Vis spectrophotometry.

Sample Preparation

-

Dye Solution: Prepare a fresh solution of this compound in the desired solvent. The dye as supplied can be a mixture with salts, which are insoluble in organic solvents and can be separated by decanting the dye solution. To prevent premature photo-isomerization, the stock solution should be wrapped in aluminum foil or stored in an amber bottle away from direct light.

-

Concentration: The concentration should be adjusted to yield an absorbance of approximately 1.0 at the λmax of the trans-isomer.

Flash Photolysis and Data Acquisition

-

Instrumentation: A simple setup consisting of a camera flash and a standard UV-Vis spectrometer can be used.

-

Equilibration: Allow the sample solution in a cuvette to equilibrate at the desired temperature in the spectrometer's cell holder.

-

Initial Absorbance: Record the initial absorbance of the solution, which corresponds to the all-trans isomer (A∞).

-

Photo-isomerization: Trigger the camera flash to irradiate the sample. This converts a portion of the trans-isomers to the cis-isomer, causing a rapid drop in absorbance.

-

Kinetic Monitoring: Immediately after the flash, monitor the increase in absorbance at the λmax of the trans-isomer as a function of time. This reflects the thermal conversion of the cis-isomer back to the trans-isomer. The data collection should continue until the absorbance returns to its initial value.

Data Analysis

-

Rate Constant Determination: The rate constant (k) for the first-order reaction is determined by plotting ln(A∞ - At) versus time, where A∞ is the absorbance at infinite time (or before the flash) and At is the absorbance at time t. The slope of this plot is equal to -k.

-

Activation Energy Calculation: Repeat the experiment at different temperatures to determine the rate constants at each temperature. The activation energy (Ea) can then be calculated from the Arrhenius equation by plotting ln(k) versus 1/T. The slope of this plot is -Ea/R, where R is the gas constant.

-

Thermodynamic Parameters: The thermodynamic parameters of the transition state (Δ‡H⁰, Δ‡S⁰, and Δ‡G⁰) can be determined using the Eyring equation and the temperature-dependent kinetic data.

Molecular Mechanisms and Pathways

The thermal cis-to-trans isomerization of azobenzenes can proceed through two primary mechanisms: rotation and inversion.

-

Rotation: This mechanism involves a rotation around the N=N double bond. It is characterized by a dipolar transition state and is therefore sensitive to solvent polarity. For "push-pull" substituted azobenzenes like this compound, the rate of isomerization via the rotational mechanism increases with increasing solvent polarity.

-

Inversion: This mechanism involves a semi-linear transition state where one of the nitrogen atoms undergoes sp2 to sp rehybridization. The rate of the inversion mechanism is generally less dependent on the polarity of the solvent.

For this compound, the significant influence of solvent polarity on the isomerization rate strongly suggests that the rotational mechanism is the predominant pathway.

Visualizations

References

An In-depth Technical Guide to the Solubility of Disperse Orange 1 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Disperse Orange 1 (C.I. 11080), a monoazo dye. The document is intended for researchers, scientists, and professionals in drug development who require detailed information on the solubility characteristics and methodologies for its determination.

Introduction to this compound

This compound, chemically known as 4-anilino-4'-nitroazobenzene, is a disperse dye recognized for its use in coloring synthetic fibers such as polyester and acetate.[1][2] Its low water solubility is a defining characteristic of disperse dyes, necessitating the use of organic solvents in many applications and analytical procedures.[1][2] Understanding its solubility in various organic solvents is crucial for process optimization, formulation development, and analytical method development.

Quantitative Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its application and analysis. While it is generally described as being soluble in most organic solvents, quantitative data is limited in publicly available literature.[2] The following table summarizes the available quantitative and qualitative solubility data for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 35 mg/mL | Not Specified | |

| Methanol | CH₄O | 32.04 | 64.7 | Slightly Soluble (with sonication) | Not Specified | |

| Acetone | C₃H₆O | 58.08 | 56 | Data Not Available | Not Specified | |

| Ethanol | C₂H₆O | 46.07 | 78.37 | Data Not Available | Not Specified | |

| Chloroform | CHCl₃ | 119.38 | 61.2 | Data Not Available | Not Specified | |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Data Not Available | Not Specified | |

| Toluene | C₇H₈ | 92.14 | 110.6 | Data Not Available | Not Specified | |

| Water | H₂O | 18.02 | 100 | 0.0001 g/L | Not Specified |

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols for Solubility Determination

Accurate determination of the solubility of this compound is essential for its application. Several methods can be employed, each with its own advantages and considerations. The following are detailed protocols for three common methods: Gravimetric Analysis, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).

Gravimetric Analysis

This method directly measures the mass of the dissolved solute in a known volume of a saturated solution.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) is recommended.

-

-

Solvent Evaporation:

-

Transfer the filtered saturated solution to a pre-weighed, dry container.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the dye.

-

-

Mass Determination and Calculation:

-

Once the solvent is completely evaporated, weigh the container with the dried this compound residue.

-

The mass of the dissolved dye is the final weight minus the initial weight of the empty container.

-

Solubility is calculated as the mass of the dissolved dye per volume of the solvent (e.g., in g/L or mg/mL).

-

UV-Vis Spectrophotometry

This indirect method relies on the relationship between the absorbance of a solution and the concentration of the dissolved dye, as described by the Beer-Lambert law.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the desired organic solvent.

-

Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear, and the equation of the line (y = mx + c) should be determined.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound as described in the gravimetric method (Section 3.1, step 1).

-

After equilibration, filter the saturated solution to remove any undissolved solids.

-

Dilute a known volume of the clear, saturated supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution, which represents the solubility.

-

High-Performance Liquid Chromatography (HPLC)

HPLC offers a highly sensitive and specific method for determining the concentration of a solute in a solution.

Methodology:

-

Method Development:

-

Develop an HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (typically the λmax of the dye).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the desired organic solvent.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the equation of the line.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare and filter a saturated solution of this compound as described in the gravimetric method (Section 3.1, steps 1 and 2).

-

Dilute a known volume of the clear, saturated supernatant with the mobile phase or a compatible solvent to a concentration within the linear range of the calibration curve.

-

Inject the diluted solution into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of this compound in the organic solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: General workflow for determining the solubility of this compound.

This diagram outlines the key stages in an experimental procedure for determining the solubility of this compound, from the preparation of a saturated solution to the final calculation of solubility using different analytical techniques. The color-coded arrows represent the progression through the distinct phases of the workflow: preparation (blue), separation (red), analysis (yellow), and calculation (green).

References

An In-depth Technical Guide to the Physical Properties of Disperse Orange 1

This technical guide provides a detailed overview of the key physical properties of the monoazo dye, Disperse Orange 1. Aimed at researchers, scientists, and professionals in drug development, this document outlines its melting point and Colour Index number, provides a standard experimental protocol for melting point determination, and presents a logical workflow for the physical characterization of such compounds.

Core Physical Properties

This compound, a water-insoluble azo dye, is utilized in the dyeing of polyester and acetate fibers. Its identification and characterization are crucial for its application and for safety assessments.

The primary physical constants for this compound are summarized in the table below. It is important to note the variation in reported melting points across different sources, which may be attributed to the purity of the sample or the experimental conditions used for determination.

| Physical Property | Value | Source(s) |

| Melting Point | 151 °C | [1][2] |

| 160 °C | [2][3] | |

| Colour Index (C.I.) Number | 11080 | [1] |

| Molecular Formula | C₁₈H₁₄N₄O₂ | |

| Molecular Weight | 318.33 g/mol | |

| Appearance | Brownish powder/flake | |

| Solubility | Soluble in most organic solvents |

Experimental Protocols

A precise determination of the melting point is fundamental in verifying the purity of a crystalline solid. Below is a detailed, generalized methodology for this procedure.

This protocol describes the standard procedure for determining the melting point range of a solid organic compound using a capillary melting point apparatus.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered)

-

Spatula

-

Watch glass

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Place a small amount of the this compound sample on a clean, dry watch glass.

-

If necessary, crush the sample into a fine, uniform powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. A sample height of 2-3 mm is ideal.

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom, sealed end of the tube.

-

-

Apparatus Setup:

-

Ensure the melting point apparatus is clean and calibrated.

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the initial temperature to approximately 15-20 °C below the expected melting point (based on literature values, e.g., start at ~130 °C).

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium is maintained. A slower ramp rate leads to a more accurate determination.

-

-

Melting Point Observation:

-

Observe the sample through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.

-

Continue to observe and record the temperature at which the entire solid sample has completely transformed into a clear liquid. This is the completion of melting.

-

The two recorded temperatures constitute the melting point range.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing another measurement.

-

For high accuracy, repeat the measurement with two more samples. The results should be consistent within a narrow range for a pure substance.

-

Visualization of Characterization Workflow

The following diagram illustrates a logical workflow for the physical and chemical characterization of a dye substance like this compound.

Caption: Workflow for the Characterization of a Dye.

References

In-Depth Toxicological Profile of Disperse Orange 1 Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Orange 1, a monoazo dye, is subject to metabolic reduction, primarily through azoreductase activity in the liver and gut microbiota, leading to the formation of potentially toxic aromatic amines. This technical guide provides a comprehensive overview of the toxicological data available for the principal metabolites of this compound: p-phenylenediamine (PPD), 2-nitro-p-phenylenediamine (2-NPPD), and 4-amino-2-nitroaniline. The document summarizes quantitative toxicological data, details experimental protocols for key genotoxicity and cytotoxicity assays, and presents visual representations of metabolic and toxicological pathways to facilitate a deeper understanding of their mechanisms of action. This guide is intended to serve as a critical resource for researchers and professionals involved in the safety assessment of dyes and their metabolic byproducts.

Quantitative Toxicological Data

The toxicological profiles of this compound metabolites have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data to provide a comparative assessment of their toxic potential.

| Metabolite | Test System | Endpoint | Value | Reference(s) |

| This compound | Daphnia similis | EC50 (48h) | > 100 mg/L | [1] |

| Vibrio fischeri | EC50 (30 min) | > 10.9 mg/L | [1] | |

| Human lymphocytes | Micronucleus Assay | Increased frequency at 0.4-1.0 µg/mL | ||

| HepG2 cells | Micronucleus Assay | Increased frequency at 0.4-1.0 µg/mL | ||

| HepG2 cells | Comet Assay | Genotoxic at 0.2-4.0 µg/mL | [1] | |

| p-Phenylenediamine (PPD) | Rat | Acute Oral LD50 | 80-98 mg/kg | [2] |

| Rat | Acute Intraperitoneal LD50 | 37 mg/kg | [2] | |

| Rabbit | Acute Dermal LD50 | > 5000 mg/kg | ||

| Rat | Inhalation LC50 (4h) | 0.92 mg/L | ||

| Salmonella typhimurium TA98 | Ames Test | Weakly mutagenic with metabolic activation | ||

| Human urothelial cells | Apoptosis | Induced | ||

| 2-Nitro-p-phenylenediamine (2-NPPD) | Rat | Acute Oral LD50 | 1800-3080 mg/kg | |

| Salmonella typhimurium TA98 & TA100 | Ames Test | Mutagenic with and without metabolic activation | ||

| Chinese Hamster Ovary (CHO) cells | Chromosomal Aberrations | Dose-related increase | ||

| 4-Nitroaniline | Rat | Acute Oral LD50 | 750 mg/kg | |

| Sprague-Dawley Rat | 90-day gavage study | LOAEL of 10 mg/kg-day (methemoglobinemia) | ||

| Salmonella typhimurium | Ames Test | Mutagenic | ||

| Mammalian cells | Clastogenicity | Clastogenic in vitro |

Experimental Protocols

Detailed methodologies for the key toxicological assays cited in this guide are provided below. These protocols are based on established guidelines and published literature to ensure reproducibility.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly utilized. For azo dyes, strains with enhanced nitroreductase and O-acetyltransferase activities can provide more sensitive results.

-

Metabolic Activation: Tests are conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254. For azo dyes, a modified S9 mix containing flavin mononucleotide (FMN) is recommended to facilitate azo bond reduction.

-

Procedure (Plate Incorporation Method):

-

A mixture of the test compound at various concentrations, the bacterial culture, and with or without the S9 mix is prepared in molten top agar.

-

This mixture is poured onto minimal glucose agar plates.

-

The plates are incubated at 37°C for 48-72 hours.

-

The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

-

Pre-incubation Modification for Azo Dyes: A pre-incubation of the test compound, bacterial strain, and S9 mix for 20-30 minutes before plating can enhance the detection of mutagenicity for azo compounds.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a genotoxicity test that detects both aneugenic (chromosome loss) and clastogenic (chromosome breakage) effects of a test substance in cultured mammalian cells.

-

Cell Lines: Human peripheral blood lymphocytes or human hepatoma cell lines like HepG2 are commonly used.

-

Procedure:

-

Cells are cultured and exposed to various concentrations of the test substance, with and without metabolic activation (S9).

-

Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells.

-

After an appropriate incubation period, the cells are harvested, fixed, and stained.

-

Micronuclei are scored in binucleated cells using a microscope.

-

A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

-

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for the detection of DNA damage at the level of the individual eukaryotic cell.

-

Procedure:

-

Single cells are embedded in a thin layer of agarose on a microscope slide.

-

The cells are lysed to remove membranes and cytoplasm, leaving the DNA as nucleoids.

-

The slides are subjected to electrophoresis under alkaline conditions.

-

During electrophoresis, damaged DNA fragments migrate away from the nucleus, forming a "comet tail."

-

The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

-

The extent of DNA damage is quantified by measuring the length of the comet tail and the amount of DNA in the tail. An increase in the comet tail moment indicates DNA damage.

-

Mandatory Visualizations

Metabolic Pathway of this compound

The primary metabolic pathway for this compound involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. This process is primarily carried out by azoreductases present in the liver and intestinal microflora.

Signaling Pathway of p-Phenylenediamine-Induced Apoptosis

p-Phenylenediamine has been shown to induce apoptosis in human urothelial cells through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the inhibition of key cell survival pathways.

Proposed Toxicological Pathway of 2-Nitro-p-phenylenediamine

2-Nitro-p-phenylenediamine is directly mutagenic and induces chromosomal aberrations. Its toxicity is likely mediated through the generation of reactive intermediates that cause DNA damage.

Logical Toxicological Pathway for 4-Amino-2-nitroaniline

While specific signaling pathways for 4-amino-2-nitroaniline are not well-defined, its structure suggests a potential for inducing cellular stress and DNA damage through mechanisms similar to other nitroaromatic compounds.

References

Health and Safety Profile of Disperse Orange 1 Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 1 (DO1), a monoazo dye, has been utilized in the textile industry for coloring synthetic fibers such as polyester and acetate.[1] Its chemical structure, characterized by an azo bond, raises toxicological concerns due to the potential for metabolic cleavage into constituent aromatic amines. This guide provides a comprehensive overview of the available health and safety data for this compound, with a focus on its toxicological profile, genotoxic and carcinogenic potential, and skin sensitization properties. Detailed experimental methodologies for key toxicological assays are provided to aid in the design and interpretation of further research.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-((4-nitrophenyl)azo)-N-phenylaniline | [2] |

| Synonyms | C.I. 11080, 4-Anilino-4'-nitroazobenzene | [2] |

| CAS Number | 2581-69-3 | [2] |

| Molecular Formula | C18H14N4O2 | [2] |

| Molecular Weight | 318.33 g/mol | |

| Appearance | Brownish powder | |

| Melting Point | 151-160 °C |

Toxicological Profile

The toxicological properties of this compound have not been fully investigated, but available data indicate potential for local irritation and systemic toxicity.

Acute Toxicity

Irritation

This compound is reported to have the potential to cause irritation to the eyes, skin, respiratory tract, and digestive tract upon exposure.

Skin Sensitization

This compound is a well-documented skin sensitizer. Clinical patch tests have demonstrated its sensitizing properties.

Experimental Data:

| Test | Species | Result | Reference |

| Guinea Pig Maximization Test (GPMT) | Guinea Pig | Strong sensitizer |

Metabolism and Cross-Reactivity:

This compound can be metabolized by skin microflora through azo reduction to form aromatic amines, primarily p-aminodiphenylamine (PADPA) and 4-nitroaniline. PADPA is also a strong skin sensitizer and exhibits cross-reactivity with this compound. This suggests that individuals sensitized to this compound may also react to PADPA, which is found in products like hair dyes. In one study, guinea pigs could not be sensitized to 4-nitroaniline at equimolar concentrations to this compound.

Genotoxicity and Mutagenicity

There is substantial evidence indicating that this compound possesses genotoxic and mutagenic properties.

In Vitro Studies

Summary of In Vitro Genotoxicity Data:

| Assay | Cell Line/Strain | Concentration Range | Key Findings | Reference |

| Comet Assay | HepG2 | 0.2 - 4.0 µg/mL | Induced DNA damage. | |

| Micronucleus Assay | Human Lymphocytes | 0.2 - 1.0 µg/mL | Dose-dependent increase in micronuclei formation. | |

| Micronucleus Assay | HepG2 | up to 2.0 µg/mL | Dose-dependent increase in micronuclei formation. | |

| Salmonella/microsome Mutagenicity Assay | S. typhimurium TA98, YG1041 | Not specified | Induced frameshift mutations. Mutagenicity enhanced by nitroreductase and o-acetyltransferase. |

Molecular docking studies further support the genotoxic potential of this compound, suggesting that it can bind to the minor groove of DNA and also intercalate into the DNA structure.

Cytotoxicity

This compound has demonstrated cytotoxic effects in in vitro studies.

Summary of In Vitro Cytotoxicity Data:

| Assay | Cell Line | Exposure Duration | Key Findings | Reference |

| Cell Viability / Apoptosis Assay | HepG2 | 72 hours | Induced apoptosis. | |

| MTT Assay | HepG2 | 72 hours | Reduced mitochondrial activity. |

Carcinogenicity